N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound belongs to the class of 1,2,4-triazole-based acetohydrazides, characterized by a triazole core substituted with a phenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 5. The triazole ring is linked via a sulfanyl bridge to an acetohydrazide moiety, which is further functionalized with a naphthalen-2-yl ethylidene group. Such compounds are typically synthesized via condensation reactions between hydrazide precursors and aldehydes or ketones, as seen in analogous syntheses (e.g., ).
Properties
Molecular Formula |
C31H29N5O4S |
|---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
N-[(E)-1-naphthalen-2-ylethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C31H29N5O4S/c1-20(22-15-14-21-10-8-9-11-23(21)16-22)32-33-28(37)19-41-31-35-34-30(36(31)25-12-6-5-7-13-25)24-17-26(38-2)29(40-4)27(18-24)39-3/h5-18H,19H2,1-4H3,(H,33,37)/b32-20+ |
InChI Key |
OGWBUKGGVCXVJH-UZWMFBFFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Naphthalen-2-yl Ethylidene Intermediate: This step involves the condensation of naphthalen-2-yl aldehyde with an appropriate amine under acidic or basic conditions to form the ethylidene intermediate.
Synthesis of the Triazole Moiety: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes in the presence of a copper(I) catalyst (CuAAC reaction).
Coupling of the Triazole and Naphthalen-2-yl Ethylidene Intermediates: The final step involves coupling the triazole intermediate with the naphthalen-2-yl ethylidene intermediate under suitable conditions to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Structural Analysis
| Property | Details |
|---|---|
| Molecular formula | C₃₁H₂₉N₅O₄S |
| Molecular weight | 567.672 g/mol |
| Functional groups | Hydrazide (-CONHNH₂), sulfanyl (-S-), ethylidene (C=CH), triazole (1,2,4-triazole) |
Hydrazide Group Reactions
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Hydrolysis | HCl in ethanol | HCl, ethanol | Conversion to corresponding carboxylic acid (-CO₂H) |
| Substitution | Basic conditions | Aldehydes/ketones | Formation of hydrazone derivatives |
| Oxidation | NaIO₄ in acidic medium | NaIO₄, H₂SO₄ | Oxidation to azo-compounds or cleavage products |
The hydrazide group (-CONHNH₂) is highly reactive, enabling diverse transformations such as condensation and oxidation.
Sulfanyl Group Modifications
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Oxidation | H₂O₂ in CH₃COOH | H₂O₂, acetic acid | Conversion to sulfenic acid (-S(O)H) or sulfinic acid (-S(O)₂H) |
| Nucleophilic substitution | DMF, high temp | Electrophiles | Replacement of sulfanyl group with other nucleophiles |
| Metal coordination | Transition metals | Cu²⁺, Zn²⁺ | Potential applications in catalysis or material science |
The sulfanyl group (-S-) is susceptible to oxidation and nucleophilic attack, offering pathways for functional group diversification.
Ethylidene Group Transformations
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Hydrolysis | H₃O⁺ in H₂O/EtOH | H₃O⁺, ethanol | Conversion to ketone (C=O) via protonation and tautomerization |
| Reduction | NaBH₄ or LiAlH₄ | Borohydrides | Formation of secondary alcohol (C-OH) |
| Electrophilic addition | HCl gas in CHCl₃ | HCl, CHCl₃ | Protonation and subsequent nucleophilic attack |
The ethylidene group (C=CH) exhibits reactivity typical of alkenes, enabling hydrolysis, reduction, and electrophilic addition.
Analytical Techniques for Reaction Monitoring
Scientific Research Applications
N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit key enzymes involved in biological processes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
The structural and functional nuances of the target compound are highlighted below through comparisons with related derivatives.
Structural Features
Key Observations :
- The target compound’s 3,4,5-trimethoxyphenyl group distinguishes it from halogenated (e.g., dichlorophenyl in ) or alkyl-substituted (e.g., ethyl in ) analogs. This group may enhance π-π stacking and hydrogen-bonding interactions in biological systems.
- The naphthalen-2-yl ethylidene moiety introduces significant hydrophobicity compared to smaller arylidene groups (e.g., benzylidene in or furylmethylidene in ).
Physicochemical Properties
- Solubility: The trimethoxyphenyl group improves water solubility relative to nonpolar analogs (e.g., ZE-5a in ).
- Thermal Stability : Melting points of similar hydrazides range from 170–260°C (), suggesting the target compound may exhibit comparable stability.
Biological Activity
N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
1. Synthesis
The synthesis of this compound typically involves the condensation of naphthalenes and triazole derivatives through various chemical reactions such as the Knoevenagel reaction and other coupling methods. The introduction of the triazole moiety is significant as it is known to enhance biological activity against various pathogens.
Antimicrobial Activity
Research has shown that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular:
- In vitro Studies : The compound has been tested against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Results indicated a broad spectrum of activity with Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. A related study indicated that certain triazole compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:
- Case Study : One derivative showed an IC50 value of 4.363 μM, highlighting its potency compared to established anticancer agents like doxorubicin .
The proposed mechanism for the biological activity of this compound involves:
- DNA Gyrase Inhibition : The triazole moiety acts as a bioisostere to carboxylic acids, facilitating binding interactions with the DNA gyrase enzyme complex, which is crucial for bacterial DNA replication .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key observations include:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Triazole Moiety | Enhances antibacterial and anticancer activity |
| Naphthalene Substituent | Contributes to hydrophobic interactions |
| Sulfanyl Group | Potentially increases reactivity and binding affinity |
4. Case Studies
Several studies have explored the biological activities of similar compounds:
- Anticancer Studies : A series of triazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines (e.g., TK-10 and HT-29). Some compounds demonstrated moderate to high cytotoxicity with selectivity indices indicating favorable therapeutic windows .
- Antimicrobial Evaluations : In another study, various triazole derivatives were tested against multiple bacterial strains, showing significant inhibition rates compared to control groups .
5. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent makes it a candidate for future drug development efforts.
Q & A
Basic Question: What is the optimal synthetic route for preparing this compound with high purity and yield?
Methodological Answer:
The compound can be synthesized via a condensation reaction between a naphthalene-derived aldehyde and a functionalized triazole-thioacetohydrazide precursor. Key steps include:
- Reflux conditions : Equimolar reactants (0.01 M) in pyridine with zeolite (Y-H) as a catalyst, heated at 150°C for 5 hours under an oil bath to promote Schiff base formation .
- Purification : Post-reaction, excess pyridine is distilled, and the product is precipitated using ice-cold HCl, followed by recrystallization in ethanol to achieve >90% purity .
- Validation : TLC (chloroform:methanol, 7:3) and NMR spectroscopy are critical for monitoring reaction progress and confirming purity .
Basic Question: How can researchers assess the antiproliferative activity of this compound?
Methodological Answer:
- In vitro assays : Use standardized protocols (e.g., MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 μM. The triazole and trimethoxyphenyl moieties are known to inhibit tubulin polymerization, making this compound a candidate for microtubule-targeted therapies .
- Control experiments : Compare activity to reference drugs (e.g., paclitaxel) and include structure-activity relationship (SAR) studies by modifying substituents on the triazole or naphthalene rings .
Advanced Question: What advanced techniques are recommended for resolving structural ambiguities or crystallographic data contradictions?
Methodological Answer:
- X-ray crystallography : Resolve bond-length discrepancies (e.g., C–S bond in the triazole-sulfanyl group) by comparing experimental data with density functional theory (DFT) calculations .
- Dynamic NMR : Analyze tautomeric equilibria in the hydrazide moiety under varying temperatures (e.g., 25–100°C) to confirm E/Z isomerism .
- Cross-validation : Use single-crystal XRD data (reported for analogous triazole derivatives) to refine molecular geometry .
Advanced Question: How should researchers address contradictory yield data when scaling up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply statistical models to optimize variables (e.g., catalyst loading, reaction time). For example, a central composite design can identify interactions between pyridine concentration and temperature .
- Flow chemistry : Transition from batch to continuous-flow systems to improve heat/mass transfer, reducing side reactions during scale-up .
- In-line analytics : Use real-time FTIR or HPLC to monitor intermediate stability and adjust parameters dynamically .
Advanced Question: What computational strategies can predict the compound’s binding affinity for target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB ID: 1SA0) or kinase domains. Focus on the trimethoxyphenyl group’s role in hydrophobic pocket binding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, emphasizing hydrogen bonding between the hydrazide group and Asp/Glu residues .
- AI-driven QSAR : Train machine learning models on datasets of triazole derivatives to predict IC50 values and prioritize synthetic targets .
Advanced Question: How can SAR studies be designed to elucidate the role of the sulfanyl-triazole moiety?
Methodological Answer:
- Isosteric replacements : Synthesize analogs replacing the sulfanyl group with oxygen or selenium to evaluate electronic effects on bioactivity .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the triazole moiety to E3 ligase ligands to assess degradation of target proteins (e.g., EGFR) via ubiquitination .
- Metabolic stability assays : Incubate derivatives with liver microsomes to correlate sulfanyl group modifications with CYP450-mediated oxidation rates .
Basic Question: What analytical methods are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography : Use HPLC (C18 column, acetonitrile:water gradient) to validate purity (>95%) .
Advanced Question: How can AI enhance the optimization of reaction conditions for derivatives?
Methodological Answer:
- Neural networks : Train models on historical reaction data (e.g., solvent polarity, catalyst type) to predict optimal conditions for novel derivatives .
- Automated high-throughput screening : Deploy robotic platforms to test 100+ permutations of reaction variables (e.g., temperature, stoichiometry) in parallel .
- Failure analysis : Use natural language processing (NLP) to mine patent databases for troubleshooting guidance on triazole synthesis pitfalls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
